N~2~,N~4~,N~6~-Tris[3,4-bis(dodecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine
Description
This compound features a 1,3,5-triazine core substituted with three 3,4-bis(dodecyloxy)phenyl groups. Each substituent contains two dodecyloxy (C₁₂H₂₅O) chains, resulting in a highly lipophilic structure with a molecular formula approximating C₈₁H₁₂₉N₆O₆. The long alkyl chains enhance solubility in non-polar solvents and influence self-assembly properties, making it suitable for applications in organic electronics or surfactant chemistry .
Properties
IUPAC Name |
2-N,4-N,6-N-tris(3,4-didodecoxyphenyl)-1,3,5-triazine-2,4,6-triamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C93H162N6O6/c1-7-13-19-25-31-37-43-49-55-61-73-100-85-70-67-82(79-88(85)103-76-64-58-52-46-40-34-28-22-16-10-4)94-91-97-92(95-83-68-71-86(101-74-62-56-50-44-38-32-26-20-14-8-2)89(80-83)104-77-65-59-53-47-41-35-29-23-17-11-5)99-93(98-91)96-84-69-72-87(102-75-63-57-51-45-39-33-27-21-15-9-3)90(81-84)105-78-66-60-54-48-42-36-30-24-18-12-6/h67-72,79-81H,7-66,73-78H2,1-6H3,(H3,94,95,96,97,98,99) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DISZQUPEWIRYSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC(=C(C=C3)OCCCCCCCCCCCC)OCCCCCCCCCCCC)NC4=CC(=C(C=C4)OCCCCCCCCCCCC)OCCCCCCCCCCCC)OCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C93H162N6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50727957 | |
| Record name | N~2~,N~4~,N~6~-Tris[3,4-bis(dodecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50727957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1460.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182615-09-4 | |
| Record name | N~2~,N~4~,N~6~-Tris[3,4-bis(dodecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50727957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N4,N6-Tris[3,4-bis(dodecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine typically involves a multistep process. One common approach begins with the preparation of the 3,4-bis(dodecyloxy)aniline precursor. This is achieved through the alkylation of 3,4-dihydroxyaniline with dodecyl bromide in the presence of a base such as potassium carbonate. The resulting 3,4-bis(dodecyloxy)aniline is then subjected to a trimerization reaction with cyanuric chloride under controlled conditions to form the final triazine product. Reaction temperatures and solvent choice are crucial to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound involves optimizing the synthetic routes to improve efficiency and scalability. Techniques such as continuous flow reactors and automated synthesis systems may be employed. The use of high-purity starting materials and stringent control of reaction parameters (such as temperature, pressure, and solvent composition) are essential to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
N2,N4,N6-Tris[3,4-bis(dodecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine participates in various chemical reactions, including:
Oxidation: : It can undergo oxidative degradation, particularly when exposed to strong oxidizing agents.
Reduction: : The triazine ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Substitution: : The dodecyloxy groups can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: : Nucleophiles such as amines or alkoxides under mild conditions, often facilitated by a base.
Major Products
The major products of these reactions depend on the specific conditions employed. Oxidation typically yields oxidized derivatives with altered functional groups. Reduction products include partially or fully hydrogenated triazine rings. Substitution reactions result in the formation of new compounds with varied functional groups replacing the dodecyloxy moieties.
Scientific Research Applications
N2,N4,N6-Tris[3,4-bis(dodecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine is utilized in several scientific disciplines, including:
Chemistry: : It serves as a precursor for the synthesis of advanced materials and functional polymers.
Biology: : The compound's unique structure allows for its use in the design of biomimetic systems and as a molecular probe in biological studies.
Medicine: : Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: : Applied in the development of high-performance coatings, adhesives, and electronic materials due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of N2,N4,N6-Tris[3,4-bis(dodecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine involves its interaction with molecular targets such as enzymes or cell membranes. The triazine core can form stable complexes with metal ions, influencing various biochemical pathways. The dodecyloxy groups enhance the compound's lipophilicity, facilitating its incorporation into lipid membranes and potentially altering membrane properties.
Comparison with Similar Compounds
Comparison with Similar Triazine Derivatives
Structural and Electronic Differences
a) Trisubstituted Aryl Derivatives
N²,N⁴,N⁶-Triphenyl-1,3,5-triazine-2,4,6-triamine (TAT) :
- Substituents: Simple phenyl groups.
- Properties: Lower molecular weight (C₂₁H₁₈N₆), higher crystallinity, and reduced solubility in organic solvents compared to the target compound. Electronic properties are dominated by the electron-deficient triazine core, suitable for charge-transfer applications .
- Key Difference : The absence of alkyloxy chains limits solubility and film-forming ability.
N²,N⁴,N⁶-Tris(4-methoxyphenyl)-1,3,5-triazine-2,4,6-triamine (TMAT) :
b) Alkyl-Linked and Dimeric Triazines
- N,N'''-Dodecane-1,12-diylbis[1,3,5-triazine-2,4,6-triamine]: Structure: Dimeric triazine linked by a dodecane chain. Properties: Forms supramolecular networks via hydrogen bonding.
c) Hexamethylmelamine (Altretamine) :
Physical and Chemical Properties
- Thermal Stability : The target compound’s long alkyl chains may lower thermal stability compared to TAT but improve flexibility in thin films .
- Spectral Data :
- ¹H NMR : Aromatic protons (δ 6.8–7.2 ppm), methylene/methyl signals (δ 0.8–1.5 ppm) from dodecyl chains.
- IR : Ether C-O stretches (~1100 cm⁻¹), triazine ring vibrations (~1500 cm⁻¹) .
Biological Activity
N~2~,N~4~,N~6~-Tris[3,4-bis(dodecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine (referred to as Tris-Dodecyloxy-Triazine) is a compound belonging to the triazine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and as a stabilizer in various applications. This article reviews the biological activity of Tris-Dodecyloxy-Triazine, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
Tris-Dodecyloxy-Triazine features a triazine core with three dodecyloxy-substituted phenyl groups. The structural formula can be represented as follows:
This structure contributes to its solubility and interaction with biological membranes.
Anticancer Properties
Recent studies have highlighted the anticancer potential of Tris-Dodecyloxy-Triazine derivatives. The following table summarizes key findings related to its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 0.20 | Inhibition of PI3K/Akt signaling pathway |
| MCF-7 (Breast) | 1.25 | Induction of apoptosis via BAX/Bcl-2 modulation |
| HeLa (Cervical) | 1.03 | Suppression of cell migration and proliferation |
| HepG2 (Liver) | 12.21 | Inhibition of mTOR signaling |
These findings indicate that Tris-Dodecyloxy-Triazine exhibits selective cytotoxicity towards cancer cells while sparing normal cells.
The biological activity of Tris-Dodecyloxy-Triazine is primarily attributed to its ability to inhibit key signaling pathways involved in cancer progression:
- PI3K/Akt Pathway : The compound has been shown to inhibit the phosphorylation of Akt, a critical regulator of cell survival and growth.
- mTOR Signaling : By targeting mTOR pathways, Tris-Dodecyloxy-Triazine disrupts protein synthesis and cellular metabolism essential for cancer cell proliferation.
- Apoptotic Induction : The compound modulates apoptotic markers such as BAX and Bcl-2, promoting programmed cell death in malignant cells.
Study 1: In vitro Evaluation
In a controlled study, Tris-Dodecyloxy-Triazine was tested against multiple cancer cell lines. The results demonstrated significant inhibition of cell viability in A549 and MCF-7 cells with IC50 values indicating potent activity. Western blot analysis confirmed the downregulation of survival proteins associated with the PI3K/Akt pathway .
Study 2: In vivo Assessment
A subsequent in vivo study evaluated the efficacy of Tris-Dodecyloxy-Triazine in a mouse model bearing human tumor xenografts. Treatment resulted in a notable reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within treated tumors, supporting the in vitro findings regarding its pro-apoptotic effects .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing N²,N⁴,N⁶-Tris[3,4-bis(dodecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine, and how do reaction parameters impact yield?
- Methodology : The compound can be synthesized via nucleophilic substitution on a triazine core. A typical approach involves reacting 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with 3,4-bis(dodecyloxy)aniline under controlled conditions. Key steps include:
- Solvent selection : Use polar aprotic solvents (e.g., 1,4-dioxane or acetone) to enhance reactivity .
- Temperature control : Reflux at 70–80°C for 3–5 hours to ensure complete substitution while minimizing side reactions .
- Purification : Neutralize the reaction mixture with dilute HCl, precipitate the product, and recrystallize from methanol or DMF to achieve >90% purity .
Q. Which analytical techniques are critical for confirming the structural and physicochemical properties of this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.2 ppm) and alkyl chains (δ 0.8–1.5 ppm). The triazine core resonates at δ 160–170 ppm in ¹³C NMR .
- FTIR : Confirm N-H stretches (~3300 cm⁻¹) and C-O-C ether linkages (~1250 cm⁻¹) .
Advanced Research Questions
Q. How do the 3,4-bis(dodecyloxy)phenyl substituents influence self-assembly in solvent systems, and what experimental techniques validate these behaviors?
- Self-Assembly Mechanism : The long dodecyloxy chains promote hydrophobic interactions, enabling micelle or vesicle formation in nonpolar solvents. Critical aggregation concentrations (CAC) can be determined via surface tension measurements .
- Characterization Tools :
- Dynamic Light Scattering (DLS) : Measures hydrodynamic diameter (e.g., 50–200 nm aggregates in toluene) .
- Transmission Electron Microscopy (TEM) : Visualizes lamellar or hexagonal packing .
- Data Interpretation : Compare with analogous triazine derivatives (e.g., hexakis(methoxymethyl)triazine) to assess alkyl chain length effects on morphology .
Q. What computational strategies predict the electronic and steric effects of substituents on the triazine core’s reactivity?
- Density Functional Theory (DFT) : Models HOMO-LUMO gaps to predict charge-transfer behavior. For example, electron-donating dodecyloxy groups lower the LUMO energy, enhancing electrophilic reactivity .
- Molecular Dynamics (MD) : Simulates solvent interactions and conformational flexibility of alkyl chains. Parameters like radial distribution functions (RDF) quantify solvent accessibility .
- Validation : Cross-reference computed properties (e.g., dipole moment, polarizability) with experimental data (e.g., X-ray crystallography of related triazines) .
Contradictions and Limitations in Current Research
- Synthetic Yield Discrepancies : Substitution reactions with bulky amines (e.g., 3,4-bis(dodecyloxy)aniline) often yield 60–70% in lab-scale trials , contrasting with smaller substituents (e.g., methyl) achieving >90% . Mitigate via high-pressure reactors or microwave-assisted synthesis.
- Thermal Stability : Reported melting points vary (e.g., 291–292°C for brominated triazines vs. 275°C for benzothiazolyl derivatives ). Use differential scanning calorimetry (DSC) under inert atmospheres for accurate measurements.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
